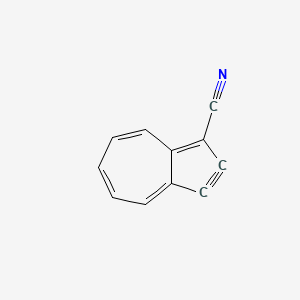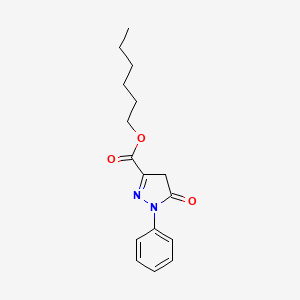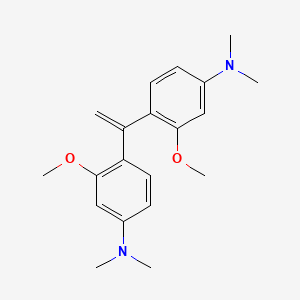
4,4'-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is an organic compound known for its unique structural and electrochemical properties. This compound is characterized by the presence of two methoxy groups and two N,N-dimethylaniline groups connected via an ethene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) typically involves a condensation reaction. One common method includes the reaction of 3-methoxy-N,N-dimethylaniline with an appropriate ethene derivative under acidic conditions. For example, p-toluenesulfonic acid can be used as a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) exerts its effects involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The presence of methoxy and N,N-dimethylaniline groups enhances its ability to stabilize charge carriers, making it effective in devices that rely on charge transport .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of dimethylaniline.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains bromophenyl and phenylethene groups.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is unique due to its specific combination of methoxy and N,N-dimethylaniline groups, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics where efficient charge transport and stability are required.
Propiedades
Número CAS |
104848-10-4 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[1-[4-(dimethylamino)-2-methoxyphenyl]ethenyl]-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N2O2/c1-14(17-10-8-15(21(2)3)12-19(17)23-6)18-11-9-16(22(4)5)13-20(18)24-7/h8-13H,1H2,2-7H3 |
Clave InChI |
KSAWSIXUELQKNK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)C(=C)C2=C(C=C(C=C2)N(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



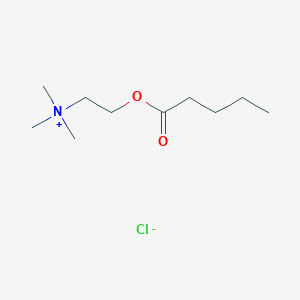
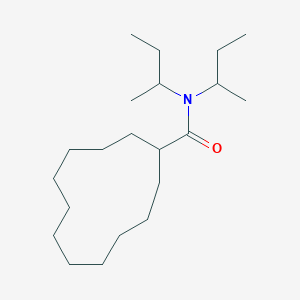

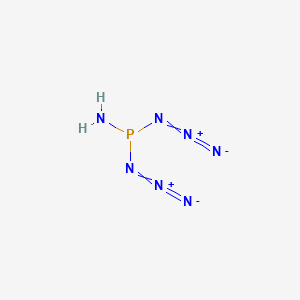


acetate](/img/structure/B14345564.png)
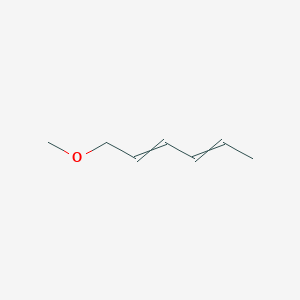
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
